molecular formula C30H33N3O5 B12485351 Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate

Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate

Cat. No.: B12485351
M. Wt: 515.6 g/mol
InChI Key: OFCLTRACWFZCMX-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-ISOPROPOXYBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzoylpiperazine moiety and an isopropoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-ISOPROPOXYBENZAMIDO)BENZOATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzoylpiperazine and isopropoxybenzamide, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include ethyl esters, amines, and various catalysts to facilitate the formation of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-ISOPROPOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-ISOPROPOXYBENZAMIDO)BENZOATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-ISOPROPOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-ISOPROPOXYBENZAMIDO)BENZOATE include other benzamides and piperazine derivatives. Examples include:

  • N-(4-Benzoylpiperazin-1-yl)benzamide
  • Ethyl 4-(4-benzoylpiperazin-1-yl)benzoate

Uniqueness

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-ISOPROPOXYBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C30H33N3O5

Molecular Weight

515.6 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(3-propan-2-yloxybenzoyl)amino]benzoate

InChI

InChI=1S/C30H33N3O5/c1-4-37-30(36)24-13-14-27(32-15-17-33(18-16-32)29(35)22-9-6-5-7-10-22)26(20-24)31-28(34)23-11-8-12-25(19-23)38-21(2)3/h5-14,19-21H,4,15-18H2,1-3H3,(H,31,34)

InChI Key

OFCLTRACWFZCMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)OC(C)C

Origin of Product

United States

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